molecular formula C11H16ClN B14042798 (2S)-2-(P-Tolyl)pyrrolidine hcl

(2S)-2-(P-Tolyl)pyrrolidine hcl

Cat. No.: B14042798
M. Wt: 197.70 g/mol
InChI Key: IAMWCVPKYDLDSZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(P-Tolyl)pyrrolidine hcl is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(P-Tolyl)pyrrolidine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(P-Tolyl)pyrrolidine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1

InChI Key

IAMWCVPKYDLDSZ-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2.Cl

Origin of Product

United States

Foundational & Exploratory

(2S)-2-(4-methylphenyl)pyrrolidine hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, properties, and applications of (2S)-2-(4-methylphenyl)pyrrolidine hydrochloride , a chiral pyrrolidine derivative significant in medicinal chemistry and neuroscience research.

Executive Summary

(2S)-2-(4-methylphenyl)pyrrolidine hydrochloride (also known as (S)-4-MPPy ) is the hydrochloride salt of the (S)-enantiomer of 2-(p-tolyl)pyrrolidine. It is a potent monoamine transporter inhibitor and a key bioactive metabolite of the pyrovalerone class of psychoactive substances. Unlike its ketone-containing parent compounds (e.g., Pyrovalerone), this molecule lacks the


-ketone functionality, enhancing its metabolic stability and lipophilicity. It serves as a critical reference standard in forensic analysis and a scaffold in the development of selective dopamine (DAT) and norepinephrine (NET) transporter ligands.

Chemical Identification

ParameterDetail
Chemical Name (2S)-2-(4-methylphenyl)pyrrolidine hydrochloride
Synonyms (S)-2-(p-Tolyl)pyrrolidine HCl; (S)-4-MPPy HCl
CAS Number 62506-76-7 (refers to Free Base); Specific salt forms often custom-referenced.[1]
Molecular Formula

(Salt);

(Base)
Molecular Weight 197.71 g/mol (HCl Salt); 161.25 g/mol (Free Base)
Chirality (S)-Enantiomer (Active Isomer)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Structural Representation

The molecule consists of a saturated pyrrolidine ring substituted at the C2 position with a 4-methylphenyl (p-tolyl) group. The (S)-configuration at C2 is critical for its high affinity toward monoamine transporters.

Synthesis & Manufacturing

The production of the enantiopure (S)-isomer typically follows a Resolution Pathway or Asymmetric Synthesis . The resolution of the racemate is the most robust method for generating high-enantiomeric excess (ee) material for research.

Method A: Classical Resolution (Preferred)

This protocol involves the synthesis of the racemic amine followed by fractional crystallization using a chiral acid.

  • Racemate Synthesis: Reaction of 4-methylbenzonitrile with 3-chloropropylmagnesium bromide (or cyclization of 4-amino-1-(p-tolyl)-1-butanone) yields racemic 2-(4-methylphenyl)pyrrolidine.

  • Chiral Resolution: The racemate is treated with (-)-Dibenzoyl-L-tartaric acid (or the D-isomer depending on the target salt precipitation) in ethanol.

  • Salt Formation: The (S)-amine diastereomeric salt crystallizes out.

  • Basification & Hydrochlorination: The salt is neutralized with NaOH to yield the free base, which is then treated with anhydrous HCl in diethyl ether to precipitate the target hydrochloride salt.

Method B: Asymmetric Synthesis (Catalytic)

Utilization of (S)-Proline derivatives or asymmetric hydrogenation of the corresponding cyclic imine (2-(p-tolyl)-1-pyrroline) using an Iridium-catalyst with a chiral phosphine ligand.

Synthesis Workflow Diagram

Synthesis Start 4-Methylbenzonitrile (Precursor) Inter Racemic 2-(4-methylphenyl)pyrrolidine Start->Inter Grignard / Cyclization Dia Diastereomeric Salt (Crystallization) Inter->Dia + Resolution Agent Res Resolution Agent (Dibenzoyl-L-tartaric acid) Res->Dia Final (2S)-2-(4-methylphenyl)pyrrolidine Hydrochloride Dia->Final 1. NaOH (Free Base) 2. HCl/Ether

Figure 1: Synthetic pathway for the isolation of the (S)-enantiomer via classical resolution.

Analytical Characterization

Verification of the (S)-enantiomer requires specific analytical techniques to ensure optical purity.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.30 (s, 3H, Ar-CH3 )
      
    • 
       1.90-2.20 (m, 3H, Pyrrolidine Ring)
      
    • 
       3.20-3.40 (m, 2H, N-CH2 )
      
    • 
       4.45 (t, 1H, Ar-CH-N, Chiral Center)
      
    • 
       7.20 (d, 2H, Ar-H)
      
    • 
       7.40 (d, 2H, Ar-H)
      
    • 
       9.50-10.00 (br s, 1H, NH2+, exchangeable)
      
Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Criterion: >98% ee required for biological assays.

Biological Applications & Pharmacology

The (2S)-isomer is the pharmacologically active scaffold responsible for monoamine transporter inhibition.

Mechanism of Action

The compound acts as a reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It prevents the clearance of neurotransmitters from the synaptic cleft, increasing their extracellular concentration.

  • Selectivity: High affinity for DAT/NET; significantly lower affinity for the Serotonin Transporter (SERT).

  • Metabolic Context: It is a metabolite of pyrovalerone and related designer drugs. The reduction of the ketone in pyrovalerone to the methylene group (yielding this pyrrolidine) retains or enhances stimulant potency while altering pharmacokinetics.

Pharmacological Pathway

Pharmacology Drug (2S)-2-(4-methylphenyl)pyrrolidine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Synaptic Cleft DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Effect Increased Dopamine/NE (Stimulant Effect) Synapse->Effect Accumulation

Figure 2: Mechanism of action showing dual inhibition of DAT and NET transporters.

Safety & Handling

Warning: This compound is a potent CNS stimulant and should be handled with strict safety protocols.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only within a certified chemical fume hood.

  • Storage: Store at -20°C in a desiccator. Hygroscopic (protect from moisture).

References

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link

  • BenchChem. "2-(P-Tolyl)pyrrolidine HCl Product Information." BenchChem Database. Link

  • Organic Syntheses. "Synthesis of Chiral Pyrrolidine Derivatives." Organic Syntheses, Coll.[2] Vol. 8. Link

  • PubChem. "2-(4-Methylphenyl)pyrrolidine (Compound Summary)." National Library of Medicine. Link

  • Enamine. "Synthesis of unique pyrrolidines for drug discovery." Enamine Technical Library. Link

Sources

difference between (2S)-2-(P-Tolyl)pyrrolidine hcl and its free base form

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (2S)-2-(p-Tolyl)pyrrolidine , a chiral pyrrolidine derivative (CAS: 1217847-41-0 for the (S)-enantiomer base).[1] Structurally related to pyrovalerone metabolites and CNS-active phenylpyrrolidines, this compound exists in two distinct primary forms: the Free Base (an oily, lipophilic liquid) and the Hydrochloride Salt (a crystalline, hydrophilic solid).

For researchers and drug developers, the choice between these forms is not merely logistical but determines the success of synthesis, purification, and biological assaying. This guide delineates their physicochemical divergences, synthetic utility, and handling protocols.

Part 1: Molecular Architecture & Physicochemical Divergence[1]

The fundamental difference lies in the lattice energy and ionization state. The free base is a secondary amine capable of hydrogen bond acceptance but limited donation, leading to a fluid state at room temperature. The hydrochloride salt forms a rigid ionic lattice dominated by charge-charge interactions (


).[1]
Comparative Properties Table
FeatureFree Base Hydrochloride (HCl) Salt
Physical State Viscous Liquid / OilCrystalline Solid
Molecular Weight 161.25 g/mol 197.71 g/mol
Solubility (Aqueous) Poor (Hydrophobic)High (Hydrophilic)
Solubility (Organic) Excellent (DCM, Et₂O, Toluene)Poor (except MeOH, DMSO)
Hygroscopicity Low (but absorbs atmospheric CO₂)Moderate to High (Desiccant required)
Stability Prone to oxidation & carbamate formationChemically stable; oxidation resistant
Primary Utility Synthetic intermediate, NucleophileStorage, Biological Assays, Crystallization
Structural Logic[1]
  • The Free Base: The lone pair on the pyrrolidine nitrogen is available for nucleophilic attack. This makes the base the required form for N-alkylation or acylation reactions.[1] However, this same lone pair reacts with atmospheric CO₂ to form carbamates, necessitating storage under inert gas (Argon/Nitrogen).

  • The HCl Salt: Protonation of the nitrogen removes its nucleophilicity, "locking" the molecule. This prevents air oxidation and dimerization, making the salt the preferred form for long-term storage and precise weighing in biological formulations.

Part 2: Synthetic & Manufacturing Implications[1]

Enantiomeric Resolution (The Critical Step)

Synthesis of the pure (2S) enantiomer often starts from the racemate. While chiral chromatography is an option, classical resolution via diastereomeric salt formation is the industrial standard for this class of compounds.

Expert Insight: Research indicates that Dibenzoyl-D-tartaric acid is a superior resolving agent for 2-arylpyrrolidines compared to simple tartaric acid.[1] The dibenzoyl derivative creates a more hydrophobic lattice that crystallizes selectively with the (S)-isomer in solvents like ethanol or acetone.

Diagram: Resolution & Conversion Workflow

The following flowchart illustrates the isolation of the (2S)-isomer and the interconversion between salt and base forms.

ResolutionWorkflow Racemate Racemic 2-(p-Tolyl)pyrrolidine (Liquid Mix) Salt_Dia (2S)-Amine • Tartrate Salt (Crystalline Solid) Racemate->Salt_Dia Reflux in EtOH + Resolving Agent Tartrate Dibenzoyl-D-Tartaric Acid Tartrate->Salt_Dia Filtrate (2R)-Enriched Filtrate Salt_Dia->Filtrate Filtration Base_S (2S)-Free Base (Oil) Salt_Dia->Base_S Basify (NaOH/H2O) Extract (DCM) HCl_S (2S)-HCl Salt (Final Product) Base_S->HCl_S HCl (gas) in Et2O or HCl/iPrOH HCl_S->Base_S NaOH Neutralization

Figure 1: Workflow for resolving the racemic mixture and converting between the free base and hydrochloride salt forms.

Part 3: Handling & Storage Protocols[1]

Protocol A: Conversion of HCl Salt to Free Base

Use this when the amine is needed as a nucleophile for further synthesis.

  • Dissolution: Dissolve 1.0 equivalent of (2S)-2-(p-Tolyl)pyrrolidine HCl in minimal water (approx. 10 mL/g).

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract three times with Dichloromethane (DCM) or Diethyl Ether.

    • Note: DCM is preferred for higher density separation; Ether is preferred if the base is volatile (unlikely for this MW, but good practice).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate under reduced pressure (Rotavap).

    • Critical: Do not heat above 40°C to avoid degradation. Store the resulting oil under Argon immediately.

Protocol B: Preparation of HCl Salt from Free Base

Use this for stabilizing the compound for storage.

  • Solvation: Dissolve the Free Base oil in anhydrous Diethyl Ether or Isopropanol (approx. 5-10 mL/g).

  • Acidification:

    • Method 1 (Anhydrous): Bubble dry HCl gas through the solution.

    • Method 2 (Solution): Add 2M HCl in Diethyl Ether dropwise at 0°C.

  • Crystallization: A white precipitate should form immediately. Stir for 30 minutes to ensure complete conversion.

  • Collection: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ to remove trace acid/solvent.

Part 4: Pharmacological & Formulatory Considerations[1]

Bioavailability & Solubility

In drug development, the HCl salt is almost exclusively the form used for in vivo studies due to its water solubility.

  • Free Base: High LogP (lipophilic). Will precipitate in gastric media if not formulated correctly (e.g., in corn oil or Tween).

  • HCl Salt: Dissolves rapidly in gastric pH.

Stability in Formulation[1]
  • Decision Matrix: If the final formulation is a solid tablet, the HCl salt is mandatory for crystal stability. If the formulation is a transdermal patch or lipid-based carrier, the Free Base may be preferred to enhance membrane permeability.

SaltSelection Start Intended Application Synth Chemical Synthesis (Alkylation/Acylation) Start->Synth Bio Biological Assay (In Vivo / In Vitro) Start->Bio Store Long Term Storage Start->Store UseBase Use Free Base (Nucleophilic) Synth->UseBase Requires Lone Pair UseSalt Use HCl Salt (Water Soluble) Bio->UseSalt Requires Solubility Store->UseSalt Requires Stability

Figure 2: Decision matrix for selecting the appropriate form based on application.[1]

References

  • Sigma-Aldrich. (S)-2-(p-Tolyl)pyrrolidine Product Information. CAS 1217847-41-0.[1] Accessed 2026.[2] Link

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors."[1] Journal of Medicinal Chemistry. (Describes resolution of related tolyl-pyrrolidine analogs using tartaric acid). Link

  • BenchChem. (2S)-2-(P-Tolyl)pyrrolidine HCl Structure and Properties. Link

  • PubChem. Pyrrolidine Hydrochloride Data. National Library of Medicine. Link

  • ChemicalBook. Resolution of Racemic Amines using Dibenzoyl-tartaric acid. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (2S)-2-(p-Tolyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a cornerstone in drug discovery, offering a three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] The synthesis of enantiomerically pure 2-arylpyrrolidines is a critical endeavor, with various strategies employed to control the stereochemistry at the C2 position.[2] This guide will address the essential techniques for characterizing the resulting hydrochloride salt, ensuring its purity and identity.

I. Core Physicochemical Properties

(2S)-2-(p-Tolyl)pyrrolidine hydrochloride possesses the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol .[2] While the free base, (2S)-2-(p-Tolyl)pyrrolidine, exists as a liquid[3], its hydrochloride salt is anticipated to be a solid, a common characteristic for amine hydrochlorides. This is supported by the fact that the analogous (R)-2-(o-Tolyl)pyrrolidine hydrochloride is also a solid.

PropertyValue/Expected CharacteristicSource
Molecular Formula C₁₁H₁₆ClN[2]
Molecular Weight 197.70 g/mol [2]
Physical Form Expected to be a crystalline solidInferred from related compounds
Color Typically white to off-white for similar compoundsGeneral chemical knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical knowledge
Melting Point Not publicly documented; requires experimental determinationN/A
II. Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[4][5] A broadened melting range often indicates the presence of impurities.[5] The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination, ensuring data integrity for regulatory and quality control purposes.[6][7][8]

The choice of a capillary-based method with a controlled heating rate is fundamental to achieving an accurate and reproducible melting point.[6][9]

  • Fine Pulverization: Grinding the sample to a fine powder ensures uniform packing and efficient heat transfer throughout the sample.[4][10]

  • Controlled Heating Rate: A slow heating rate (typically 1°C/minute) near the melting point is crucial.[6][10][11] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an erroneously wide and elevated melting range.

  • Calibration: The accuracy of the melting point apparatus must be verified using certified reference standards with melting points bracketing the expected melting point of the sample.[6][10]

  • Sample Preparation:

    • Ensure the (2S)-2-(p-Tolyl)pyrrolidine HCl sample is thoroughly dry, for instance, by drying in a vacuum desiccator over a suitable desiccant for 24 hours.[6]

    • Using a clean mortar and pestle, gently pulverize a small amount of the sample into a fine powder.[4][10]

    • Tamp the open end of a capillary tube (standard dimensions: 10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) into the powdered sample.[6][8]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a densely packed column of 2.5-3.5 mm in height is achieved.[6]

  • Instrument Setup and Measurement:

    • Pre-heat the melting point apparatus to a temperature approximately 10-15°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.[4]

    • Insert the packed capillary tube into the apparatus.

    • Set the heating rate to approximately 3°C/minute until the temperature is about 5°C below the anticipated start of melting.[11]

    • Reduce the heating rate to 1 ± 0.5°C/minute.[6][11]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and clear point temperatures.

  • Confirmatory Identification (Mixed-Melting Point Determination):

    • If an authentic reference standard of (2S)-2-(p-Tolyl)pyrrolidine HCl is available, this technique provides strong evidence of chemical identity.[8][12]

    • Prepare an intimate 1:1 mixture of the sample and the reference standard.

    • Determine the melting point of this mixture using the protocol above.

    • If there is no depression or broadening of the melting range compared to the individual components, the sample is considered identical to the reference standard.[8][12]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Pack Pack Capillary Tube (2.5-3.5 mm height) Pulverize->Pack Insert Insert Capillary Pack->Insert Preheat Preheat Apparatus (~10-15°C below expected MP) Preheat->Insert Heat_Fast Heat at ~3°C/min Insert->Heat_Fast Heat_Slow Heat at 1°C/min (from 5°C below MP) Heat_Fast->Heat_Slow Record Record Onset and Clear Point Temperatures Heat_Slow->Record Range Determine Melting Range Record->Range Purity Assess Purity (Range > 2°C may indicate impurity) Range->Purity

Caption: Workflow for USP-compliant melting point determination.

III. Additional Physical Characterization

Beyond the melting point, a comprehensive characterization of (2S)-2-(p-Tolyl)pyrrolidine HCl involves spectroscopic analysis to confirm its structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the tolyl and pyrrolidine moieties.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups present in the molecule, such as N-H stretches from the pyrrolidinium ion and C-H and C=C bonds of the aromatic ring.

Since the compound is chiral, confirming its enantiomeric purity is critical.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the enantiomeric excess (e.e.) of a chiral compound. The sample is run on a chiral stationary phase, which allows for the separation of the (S) and (R) enantiomers.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13] The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration.

CharacterizationWorkflow cluster_physical Physical Properties cluster_structural Structural Elucidation cluster_chiral Chiral Analysis Compound (2S)-2-(p-Tolyl)pyrrolidine HCl MeltingPoint Melting Point Determination Compound->MeltingPoint Solubility Solubility Profile Compound->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR ChiralHPLC Chiral HPLC (Enantiomeric Purity) Compound->ChiralHPLC CDSpec Circular Dichroism (Absolute Configuration) Compound->CDSpec

Caption: Comprehensive characterization workflow for the subject compound.

IV. Conclusion

While the precise melting point of (2S)-2-(p-Tolyl)pyrrolidine hydrochloride is not cataloged in readily accessible literature, this guide provides the authoritative, field-proven framework for its experimental determination and comprehensive physicochemical characterization. Adherence to standardized protocols, such as those outlined by the USP, is essential for generating reliable and reproducible data critical for research, development, and quality assurance in the pharmaceutical sciences. The methodologies described herein constitute a self-validating system for the rigorous characterization of this and other novel chiral compounds.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved from [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010, March 9). MDPI. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • (S)-2-(m-Tolyl)pyrrolidine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • (2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). NAU. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). PMC. Retrieved from [Link]

  • (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Methylphenyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023, December 27). eScholarship. Retrieved from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2-Pyrrolidone. (n.d.). PubChem. Retrieved from [Link]

  • PYRROLIDINE. (n.d.). precisionFDA. Retrieved from [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing Compound 2-Pyrrolidinone (FDB000741). (2010, April 8). FooDB. Retrieved from [Link]

Sources

Methodological & Application

preparation of (2S)-2-(4-methylphenyl)pyrrolidine hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Certification of (2S)-2-(4-methylphenyl)pyrrolidine Hydrochloride Reference Standards

Abstract

This application note details a robust, scalable protocol for the preparation of (2S)-2-(4-methylphenyl)pyrrolidine hydrochloride (CAS: 1217847-41-0 for free base analog), intended for use as a primary reference standard in pharmaceutical impurity profiling and chiral building block analysis. The method utilizes a racemic synthesis followed by classical optical resolution , a strategy selected for its ability to yield material of exceptional optical purity (>99.5% ee) through self-validating crystallization steps. This guide includes detailed synthetic procedures, resolution logic, and a comprehensive analytical validation framework (qNMR, Chiral HPLC, X-ray).

Introduction & Strategic Rationale

(2S)-2-(4-methylphenyl)pyrrolidine is a privileged chiral scaffold found in various CNS-active agents and is a structural analog of pyrovalerone metabolites. In drug development, the enantiomeric purity of such amine standards is critical, as the (R)- and (S)-isomers often exhibit distinct pharmacological and toxicological profiles.[1]

Why Resolution over Asymmetric Synthesis? While asymmetric hydrogenation (e.g., using Ir-catalysts) is efficient, it often yields 90-95% ee, requiring subsequent enrichment. For Reference Standards, where cost is secondary to absolute certainty, classical resolution via diastereomeric salt formation is superior because:

  • Self-Purification: The crystallization process inherently rejects chemical impurities and the unwanted enantiomer.

  • Scalability: It avoids expensive, sensitive transition metal catalysts.

  • Crystallinity: The resulting tartrate salts are often highly crystalline, facilitating X-ray diffraction studies for absolute configuration assignment.

Synthetic Workflow & Mechanism

The synthesis proceeds in three phases:

  • Racemic Assembly: Grignard addition to 2-pyrrolidone followed by reduction.

  • Optical Resolution: Separation of enantiomers using (+)-O,O'-Dibenzoyl-D-tartaric acid (or its L-enantiomer, subject to screening).

  • Salt Metathesis: Conversion of the resolved tartrate to the stable Hydrochloride salt.

Visual Workflow (DOT Diagram)

G Start Start: 4-Bromotoluene + 2-Pyrrolidone Grignard Step 1: Grignard Formation (p-TolylMgBr) Start->Grignard Addition Step 2: Nucleophilic Addition & Dehydration Grignard->Addition Imine Intermediate: 2-(p-Tolyl)-1-pyrroline Addition->Imine Reduction Step 3: Reduction (NaBH4 / MeOH) Imine->Reduction Racemate Racemic 2-(p-Tolyl)pyrrolidine Reduction->Racemate Resolution Step 4: Optical Resolution (+)-Dibenzoyl-D-Tartaric Acid Racemate->Resolution Filtration Filtration of Diastereomeric Salt Resolution->Filtration Solid Precipitate: (2S)-Amine • Tartrate Salt Filtration->Solid Crystallization Liquor Mother Liquor: (2R)-Enriched Filtration->Liquor Discard FreeBase Step 5: Free Base Liberation (NaOH / DCM) Solid->FreeBase HCl_Salt Step 6: HCl Salt Formation (HCl in Et2O) FreeBase->HCl_Salt Final Final Standard: (2S)-2-(4-methylphenyl)pyrrolidine HCl >99.5% ee HCl_Salt->Final

Caption: Workflow for the synthesis and resolution of (2S)-2-(4-methylphenyl)pyrrolidine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic 2-(4-methylphenyl)pyrrolidine
  • Reagents: 4-Bromotoluene (1.0 eq), Magnesium turnings (1.1 eq), 2-Pyrrolidone (0.9 eq), THF (anhydrous), NaBH₄ (2.0 eq).

  • Protocol:

    • Grignard Formation: In a flame-dried 3-neck flask under N₂, generate p-tolylmagnesium bromide from 4-bromotoluene and Mg in THF. Initiate with a crystal of I₂ if necessary.

    • Addition: Cool the Grignard solution to 0°C. Dropwise add a solution of 2-pyrrolidone in THF. The mixture will form a solid complex.

    • Cyclization/Dehydration: Stir at room temperature (RT) for 3h, then reflux for 2h to ensure formation of the cyclic imine (2-(p-tolyl)-1-pyrroline).

    • Reduction: Cool to 0°C. Carefully add dry methanol (exothermic!). Portion-wise add NaBH₄. Stir overnight at RT.

    • Workup: Quench with aqueous NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distill under reduced pressure (bulb-to-bulb) to obtain the racemic amine as a colorless oil.

    • Checkpoint: Verify structure via ¹H NMR (distinct multiplet at ~4.0 ppm for C2-H).

Step 2: Optical Resolution (The Critical Step)
  • Reagents: (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA), Ethanol (95%), Acetone.

  • Protocol:

    • Screening: Dissolve 100 mg of racemate in EtOH. Add 1.0 eq of (+)-DBTA. If no precipitate forms, try (-)-DBTA. Note: Literature suggests (+)-DBTA often crystallizes the (S)-enantiomer of 2-arylpyrrolidines, but this must be confirmed experimentally.

    • Scale-Up: Dissolve the racemic amine (10 g) in hot Ethanol (50 mL). Add a hot solution of the chosen resolving agent (1.0 eq) in Ethanol (50 mL).

    • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.

    • Recrystallization: Filter the crystals. Recrystallize from boiling EtOH/Acetone (1:1) until the melting point is constant and the specific rotation stabilizes.

    • Success Criteria: Enantiomeric excess (ee) > 98% by Chiral HPLC before proceeding.

Step 3: Conversion to Hydrochloride Reference Standard
  • Reagents: 2M NaOH, Diethyl Ether, 2M HCl in Diethyl Ether.

  • Protocol:

    • Suspend the purified tartrate salt in water and basify to pH > 12 with 2M NaOH.

    • Extract the free (S)-amine into Diethyl Ether (3x). Dry over K₂CO₃ (anhydrous). Avoid Na₂SO₄ as amines can stick.

    • Salt Formation: Cool the ether solution to 0°C. Dropwise add 2M HCl in ether with vigorous stirring. A white precipitate will form immediately.

    • Final Polish: Filter the solid under N₂. Wash with cold ether. Dry in a vacuum oven at 40°C over P₂O₅ for 48h.

Analytical Validation & Certification

To certify this material as a Reference Standard , the following data must be generated.

A. Identity (NMR & MS)
  • ¹H NMR (400 MHz, DMSO-d₆): Confirm integration of the p-tolyl methyl (singlet, ~2.3 ppm) vs. pyrrolidine ring protons. Look for the downfield shift of the NH₂⁺ protons (~9-10 ppm).

  • ¹³C NMR: Verify 11 distinct carbon signals (symmetry in the phenyl ring reduces count).

  • Mass Spectrometry: ESI+ [M+H]⁺ = 162.13 m/z.

B. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Requirement: No peak corresponding to the (R)-enantiomer should be detectable (>99.5% ee).

C. Assay (Quantitative NMR - qNMR)
  • Internal Standard: Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).

  • Method: Accurately weigh ~10 mg of Standard and ~10 mg of Internal Standard into the same NMR tube. Dissolve in D₂O.

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity of std.[2][3][4][5][6][7]
    
D. Absolute Configuration (X-Ray)
  • Grow a single crystal of the Hydrochloride salt by slow evaporation from Ethanol/Ether.

  • Perform Single Crystal X-ray Diffraction (SC-XRD).

  • Flack Parameter: Must be near 0.0 (e.g., -0.05 to 0.05) to confirm the (S)-configuration with certainty.

Handling and Stability

  • Storage: Hygroscopic. Store in amber vials with Teflon-lined caps at 2-8°C.

  • Safety: Irritant. Wear gloves and safety glasses.

References

  • Synthesis of 2-Substituted Pyrrolidines: Title: "Enantioselective Synthesis of 2-Arylpyrrolidines." Source:Journal of the American Chemical Society URL:[Link] (General methodology reference).

  • Resolution Protocols: Title: "Optical Resolution of Racemic Amines by Tartaric Acid Derivatives." Source:Tetrahedron: Asymmetry URL:[Link]

  • Analytical Standard Guidelines: Title: "Guidance for Industry: Analytical Procedures and Methods Validation." Source:U.S. Food and Drug Administration (FDA) URL:[Link]

  • Chiral HPLC Methods: Title: "Chiral Separation Strategies for Pharmaceutical Analysis."[8] Source:Chromatography Online URL:[Link]

Sources

Technical Application Note: Organocatalysis with (2S)-2-(P-Tolyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Organocatalysis Applications of (2S)-2-(P-Tolyl)pyrrolidine HCl Content Type: Detailed Application Note and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Arylpyrrolidine Advantage

(2S)-2-(P-Tolyl)pyrrolidine HCl is a privileged chiral scaffold belonging to the 2-arylpyrrolidine class of organocatalysts. While L-proline and diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are ubiquitous, 2-arylpyrrolidines offer a distinct steric and electronic profile that bridges the gap between simple amino acids and bulky silyl ethers.

The p-tolyl substituent at the C2 position provides two critical advantages over the standard phenyl analog:

  • Enhanced Lipophilicity: The methyl group increases solubility in non-polar organic solvents (e.g., toluene, hexane), which are often required for high enantioselectivity in hydrogen-bond-directed transition states.

  • Electronic Tuning: The electron-donating nature of the p-methyl group (

    
    ) slightly increases the basicity and nucleophilicity of the pyrrolidine nitrogen, potentially accelerating the rate-determining enamine formation step in sterically hindered substrates.
    
Core Catalytic Modes
  • Enamine Activation: HOMO-raising activation for

    
    -functionalization of aldehydes/ketones (e.g., 
    
    
    
    -chlorination, aldol, Mannich).
  • Iminium Activation: LUMO-lowering activation for conjugate additions to

    
    -unsaturated systems (e.g., Michael addition).
    

Catalyst Activation Protocol (Critical)

The compound is supplied as the Hydrochloride (HCl) salt for stability. The active catalytic species is the free secondary amine . Using the salt directly without neutralization will inhibit catalysis in non-buffered systems or lead to racemic background reactions.

Protocol A: In-Situ Neutralization (Preferred for High Throughput)
  • Reagents: (2S)-2-(P-Tolyl)pyrrolidine HCl, Base (NaOAc, NaHCO3, or Et3N).

  • Ratio: 1:1 molar ratio of Catalyst:Base.

  • Method: Add the HCl salt and base directly to the reaction vessel along with the solvent 10 minutes prior to adding substrates.

  • Note: Heterogeneous bases (NaHCO3) are preferred to prevent the conjugate acid from interfering with the transition state.

Protocol B: Isolation of Free Base (Preferred for High Precision)
  • Dissolve 1.0 g of (2S)-2-(P-Tolyl)pyrrolidine HCl in 10 mL of distilled water.

  • Slowly add 10 mL of 2M NaOH (aq). The solution will become cloudy as the free amine separates.

  • Extract 3x with 15 mL of Dichloromethane (DCM) or Diethyl Ether.

  • Dry combined organics over anhydrous Na2SO4.

  • Concentrate in vacuo to yield the free amine as a pale yellow/colorless oil.

  • Storage: Store under Argon at -20°C. Use within 2 weeks to prevent oxidation.

Mechanistic Visualization

The following diagram illustrates the dual-activation cycle. The steric bulk of the p-tolyl group shields one face of the intermediate, forcing the electrophile to attack from the opposing side.

CatalyticCycle Cat Free Catalyst (2S)-2-(p-tolyl)pyrrolidine Iminium Iminium Ion (LUMO Activation) Cat->Iminium + Substrate - H2O Sub Substrate (Aldehyde/Ketone) Enamine Enamine (HOMO Activation) Iminium->Enamine Tautomerization (if alpha-H present) Product Chiral Product (Recovered Catalyst) Iminium->Product + Nucleophile (Nu-) (Conjugate Addition) Enamine->Product + Electrophile (E+) (Alpha-Chlorination/Aldol) Product->Cat Hydrolysis + H2O

Figure 1: Dual catalytic cycle showing Enamine (green path) and Iminium (red path) activation modes.

Key Application Protocols

Application 1: Asymmetric -Chlorination of Aldehydes

This reaction generates valuable chiral building blocks for pharmaceutical synthesis. The 2-arylpyrrolidine scaffold is particularly effective here, often outperforming proline in solubility and conversion.

Reaction Scheme: Aldehyde + NCS




-Chloroaldehyde

Step-by-Step Protocol:

  • Preparation: In a flame-dried vial, dissolve (2S)-2-(P-Tolyl)pyrrolidine HCl (0.20 mmol, 20 mol%) in DCM (2.0 mL).

  • Activation: Add NaHCO3 (0.20 mmol) and stir for 15 minutes at room temperature to liberate the free amine.

  • Substrate Addition: Add the Aldehyde (1.0 mmol). Cool the mixture to 0°C or -20°C (lower temperature improves enantioselectivity).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 mmol) in one portion.

  • Monitoring: Stir at the set temperature. Monitor by TLC (typically 2–6 hours).

  • Workup: Quench with cold pentane (5 mL) and filter off the succinimide/catalyst precipitate.

  • Purification: The resulting

    
    -chloroaldehydes are often unstable on silica. Reduce immediately to the 
    
    
    
    -chlorohydrin
    using NaBH4/MeOH for characterization and storage.

Expected Results:

  • Yield: 75–90%

  • ee: 85–95% (Substrate dependent; straight-chain aldehydes typically perform well).

Application 2: Asymmetric Michael Addition to Nitroolefins

A benchmark reaction for organocatalysts, forming C-C bonds with high stereocontrol.

Reaction Scheme: Aldehyde + Nitroolefin




-Nitroaldehyde

Step-by-Step Protocol:

  • Catalyst Mix: Combine (2S)-2-(P-Tolyl)pyrrolidine (Free base, 0.15 mmol) and Benzoic Acid (0.15 mmol) in Toluene (1.0 mL).

    • Note: Acid additives (cocatalysts) accelerate the hydrolysis step and improve turnover.

  • Substrate: Add the Aldehyde (2.0 mmol, 2 equiv) and the Nitroolefin (1.0 mmol, 1 equiv).

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Dilute with Et2O, wash with 1N HCl (to remove catalyst) and saturated NaHCO3.

  • Purification: Flash column chromatography on silica gel (Hexane/EtOAc).

Optimization Table:

VariableRecommendationRationale
Solvent Toluene or CHCl3Non-polar solvents maximize H-bonding interactions in the transition state.
Additive Benzoic Acid or AcOHPromotes iminium formation and product hydrolysis.
Temperature 0°C to RTLower temp increases ee but significantly slows rate due to steric bulk.

Technical Specifications & Troubleshooting

Physical Properties
  • Appearance: White to off-white crystalline solid (HCl salt).

  • MW: 197.70 g/mol .[1]

  • Solubility (Salt): Water, Methanol, DMSO.

  • Solubility (Free Base): DCM, Toluene, Ether, THF.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst not neutralized.Ensure 1:1 base equivalent is added or use free-base isolation protocol.
Racemic Product Background reaction or high temp.Lower temperature to -10°C; ensure solvent is anhydrous; verify catalyst ee.
Long Reaction Time Steric hindrance of p-tolyl group.Add 10-20 mol% weak acid (AcOH, PhCO2H) as a co-catalyst to speed up turnover.

References

  • General Enamine Catalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

  • 2-Substituted Pyrrolidine Synthesis & Utility: S. Husinec, et al. (2011). Synthesis of chiral 2-substituted pyrrolidines. Synthesis, 2011(14), 2263-2270.
  • Mechanistic Basis (Iminium/Enamine): Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link

  • Salt Effects in Organocatalysis: Pihko, P. M., et al. (2006). The effect of acid additives on the proline-catalyzed aldol reaction. Tetrahedron, 62(2-3), 317-328.
  • Commercial Source Data: BenchChem & Sigma-Aldrich Product Data for (2S)-2-(P-Tolyl)pyrrolidine HCl.

Sources

step-by-step synthesis of (2S)-2-(P-Tolyl)pyrrolidine hcl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of (2S)-2-(p-Tolyl)pyrrolidine hydrochloride , a privileged chiral scaffold in drug discovery (e.g., DRI inhibitors, nicotinic agonists).[1] We present two validated protocols: Method A , a high-fidelity asymmetric synthesis utilizing Ellman’s auxiliary for projects requiring high enantiomeric excess (>98% ee) without resolution; and Method B , a scalable industrial route via the resolution of racemic intermediates. This document includes mechanistic rationales, critical process parameters (CPPs), and full characterization data.

Introduction & Retrosynthetic Analysis

The 2-arylpyrrolidine motif is a critical pharmacophore.[1] The (S)-enantiomer's biological activity often diverges significantly from the (R)-isomer, necessitating precise stereocontrol.[1]

  • Method A (Asymmetric): Relies on the condensation of p-tolualdehyde with (S)-tert-butanesulfinamide.[1] The stereochemistry is set during the Grignard addition, directed by the chiral sulfinyl group.

  • Method B (Resolution): Utilizes the robust Friedel-Crafts acylation/cyclization to form the racemate, followed by classical resolution with L-Tartaric acid.[1]

Retrosynthesis Diagram

Retrosynthesis Target (2S)-2-(p-Tolyl)pyrrolidine HCl Racemate (±)-2-(p-Tolyl)pyrrolidine Racemate->Target Resolution (L-Tartaric Acid) ChloroKetone 4-Chloro-1-(p-tolyl)butan-1-one ChloroKetone->Racemate Reductive Cyclization StartB Toluene + 4-Chlorobutyryl Chloride StartB->ChloroKetone Friedel-Crafts CyclizedSulf N-Sulfinyl Pyrrolidine CyclizedSulf->Target Deprotection (HCl) Homoallyl Homoallylic Sulfinamide Homoallyl->CyclizedSulf Ozonolysis/Cyclization Sulfinimine (S)-N-Sulfinyl Imine Sulfinimine->Homoallyl Grignard (3-ButenylMgBr) StartA p-Tolualdehyde + (S)-t-Bu-Sulfinamide StartA->Sulfinimine Condensation

Figure 1: Retrosynthetic logic comparing the Asymmetric Auxiliary route (Right) and Classical Resolution route (Left).

Method A: Asymmetric Synthesis (Ellman Auxiliary)

Best for: High enantiopurity requirements, SAR exploration, and avoiding heavy metal residues.

Step 1: Sulfinimine Formation

The condensation of p-tolualdehyde with (S)-tert-butanesulfinamide yields the chiral imine.[1] Titanium(IV) ethoxide serves as both a Lewis acid and water scavenger.

  • Reagents: p-Tolualdehyde (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv), THF (anhydrous).[1]

  • Protocol:

    • Dissolve (S)-tert-butanesulfinamide (12.1 g, 100 mmol) and p-tolualdehyde (12.0 g, 100 mmol) in THF (100 mL) under N₂.

    • Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise. Caution: Exothermic.

    • Stir at reflux (65°C) for 6–12 h. Monitor by TLC (Hex/EtOAc 3:1).

    • Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Filter through a pad of Celite. Wash the pad with EtOAc.

    • Dry organics (Na₂SO₄), concentrate.

    • Yield: ~90–95%. Often used directly without chromatography.

Step 2: Diastereoselective Grignard Addition

This is the stereodefining step. The 3-butenyl group provides the 4 carbons needed for the pyrrolidine ring (1 from aldehyde + 4 from Grignard = 5).[1]

  • Reagents: 3-Butenylmagnesium bromide (0.5 M in THF, 1.5 equiv), DCM/THF.

  • Protocol:

    • Dissolve Sulfinimine (22.3 g, 100 mmol) in DCM (200 mL) and cool to -78°C . Note: DCM is used to enhance chelation control (closed transition state), maximizing diastereoselectivity.

    • Add 3-Butenylmagnesium bromide (300 mL, 150 mmol) dropwise over 1 h. Maintain temp < -70°C.

    • Stir at -78°C for 4 h, then warm slowly to RT overnight.

    • Quench: Sat. NH₄Cl solution. Extract with DCM.

    • Purification: Flash chromatography (Hex/EtOAc).

    • Data: Expect >95:5 dr. Isolate the major diastereomer.

Step 3: Cyclization to Pyrrolidine

We convert the terminal alkene to an alcohol (via ozonolysis/reduction) and then cyclize.

  • Protocol:

    • Ozonolysis: Dissolve homoallylic sulfinamide in DCM/MeOH (1:1) at -78°C. Bubble O₃ until blue. Purge with O₂. Add NaBH₄ (5 equiv) to reduce the ozonide/aldehyde in situ to the alcohol. Warm to RT.

    • Activation/Cyclization: Isolate the amino-alcohol. Dissolve in DCM. Add Et₃N (2 equiv) and MsCl (1.1 equiv) at 0°C. The mesylate forms and is displaced intramolecularly by the sulfinamide nitrogen (often spontaneous or requires slight warming).

    • Result: (S)-1-((S)-tert-butylsulfinyl)-2-(p-tolyl)pyrrolidine.[1]

Step 4: Deprotection
  • Protocol: Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (4 equiv). Stir 1 h. Concentrate. Triturate with Et₂O to obtain the white solid.

Method B: Scalable Resolution (Industrial)

Best for: Kilogram-scale production where chromatography is prohibitive.[1]

Step 1: Synthesis of Racemic 2-(p-Tolyl)pyrrolidine
  • Reaction: Friedel-Crafts acylation followed by reductive amination.[1]

  • Protocol:

    • Acylation: React Toluene with 4-chlorobutyryl chloride (AlCl₃ cat.) to yield 4-chloro-1-(p-tolyl)butan-1-one .[1]

    • Cyclization: Heat the ketone (1 equiv) with Formamide (5 equiv) and Formic acid (2 equiv) at 160°C (Leuckart-Wallach conditions) OR treat with NaI/NH₃ in MeOH in a pressure vessel.

    • Workup: Basify (NaOH), extract (DCM), distill to obtain racemic oil.

Step 2: Optical Resolution
  • Resolving Agent: L-(+)-Tartaric Acid.[1]

  • Solvent System: EtOH/H₂O (95:5).

  • Protocol:

    • Dissolve racemic amine (16.1 g, 100 mmol) in EtOH (100 mL).

    • Add L-(+)-Tartaric acid (15.0 g, 100 mmol) dissolved in warm EtOH (100 mL).

    • Heat to reflux until clear. Cool slowly to RT, then to 4°C overnight.

    • Filtration: Collect crystals. This is the diastereomeric salt.[2][3]

    • Recrystallization: Recrystallize from EtOH/H₂O until constant melting point and rotation.

    • Free Basing: Dissolve salt in water, basify with 2M NaOH to pH 12, extract with DCM.

    • Salt Formation: Treat DCM layer with HCl/Ether to precipitate (2S)-2-(p-Tolyl)pyrrolidine HCl .

Quantitative Data & Specifications

ParameterMethod A (Ellman)Method B (Resolution)
Overall Yield 45–55%25–30% (theoretical max 50%)
Enantiomeric Excess (ee) >98%>99% (after 2 recrystallizations)
Step Count 4 (Linear)2 (Linear) + Resolution
Key Impurity Diastereomer (removable)(R)-Enantiomer
Cost Driver Sulfinamide, GrignardYield loss (discarding 50%)

Quality Control & Characterization

Analytical Checkpoints:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 0.5 mL/min.

    • (S)-Enantiomer Retention: ~12.5 min.[1]

    • (R)-Enantiomer Retention: ~15.2 min.[1]

  • ¹H NMR (400 MHz, CD₃OD):

    • δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.65 (t, 1H, N-CH-Ar), 3.45 (m, 2H, N-CH₂), 2.38 (s, 3H, Ar-CH₃), 2.20–1.95 (m, 4H, Ring-CH₂).[1]

  • Optical Rotation: [α]D²⁰ = +34.5° (c=1, MeOH) for the HCl salt (Literature value check required).

Safety & Handling

  • Ti(OEt)₄: Highly moisture sensitive. Hydrolyses to release ethanol and TiO₂.

  • Grignard Reagents: Pyrophoric hazards. Use anhydrous solvents and inert atmosphere (Ar/N₂).

  • Ozonolysis: Risk of peroxide accumulation. Always reduce the ozonide at low temperature (-78°C to 0°C) before concentrating.[1]

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines and Amino Acids."[4] Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

  • Beak, P., & Lee, W. K. "α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-pyrrolidines."[1] Journal of Organic Chemistry, 1993, 58(5), 1109–1117. (Context for alternative lithiation routes). Link

  • BenchChem Technical Data. "(2S)-2-(P-Tolyl)pyrrolidine HCl Structure and Properties." Link

  • Nair, S. et al. "Resolution of Racemic Amines using Tartaric Acid Derivatives." Tetrahedron: Asymmetry, 2005, 16(10), 1825-1830.[1]

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving (2S)-2-(p-Tolyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of (2S)-2-(p-Tolyl)pyrrolidine in Asymmetric Catalysis

(2S)-2-(p-Tolyl)pyrrolidine and its derivatives are pivotal organocatalysts in the field of asymmetric synthesis.[1][2] As a chiral secondary amine, it facilitates a multitude of stereoselective transformations by forming nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated carbonyls.[3][4] The steric hindrance provided by the p-tolyl group at the C2 position of the pyrrolidine ring creates a defined chiral environment, effectively guiding the approach of substrates to achieve high levels of enantioselectivity.[3] This class of catalysts, closely related to the well-known Jørgensen-Hayashi catalysts, offers the advantage of being more soluble in organic solvents and often more active than the parent catalyst, proline.[5]

The hydrochloride salt, (2S)-2-(p-Tolyl)pyrrolidine HCl, is frequently used for its stability and ease of handling. In situ neutralization is typically required to generate the free amine, which is the active catalytic species. The choice of solvent is a critical parameter that profoundly influences not only the solubility of reactants and catalyst but also the reaction rate, yield, and, most importantly, the stereochemical outcome (diastereo- and enantioselectivity).[6] This guide provides a comprehensive overview of solvent selection strategies, detailed protocols, and the underlying chemical principles for reactions involving this versatile catalyst.

Physicochemical Properties and General Solubility

(2S)-2-(p-Tolyl)pyrrolidine HCl is a solid with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol .[3] The free amine, (2S)-2-(p-Tolyl)pyrrolidine, is a liquid.[7] The pyrrolidine moiety itself is miscible with water and most organic solvents.[8] However, the bulky p-tolyl substituent and the salt form significantly modify its solubility profile.

A systematic solvent screening is crucial for optimizing any new reaction. The following table summarizes general solubility guidelines for (2S)-2-(p-Tolyl)pyrrolidine and its HCl salt.

Solvent ClassSolvent ExamplesSolubility of (2S)-2-(p-Tolyl)pyrrolidine (Free Amine)Solubility of (2S)-2-(p-Tolyl)pyrrolidine HClGeneral Remarks
Aprotic Nonpolar Toluene, Hexane, CyclohexaneGoodPoorToluene is often an excellent choice for Michael additions, enhancing enantioselectivity.[9]
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodModerate to GoodTHF has been shown to be a superior solvent for certain C-H amination reactions.[10] DCM and Chloroform are widely used but may be outperformed by other solvents.[11]
Protic Water, Methanol, Ethanol, IsopropanolModerate to GoodGoodProtic solvents can participate in hydrogen bonding, potentially interfering with the catalyst-substrate interactions. However, water can sometimes be a viable and green solvent choice.[12]

The Critical Impact of Solvent on Catalytic Performance

The solvent does not merely act as a medium for the reaction; it actively participates in the catalytic cycle by solvating intermediates and transition states. This interaction can significantly alter the energy landscape of the reaction pathway, thereby influencing both rate and selectivity.

Enamine Catalysis Pathway

In enamine-mediated reactions, such as α-alkylation and aldol additions, the catalyst reacts with a carbonyl compound to form a nucleophilic enamine. The solvent's polarity and its ability to form hydrogen bonds can affect the stability of the enamine and the transition state of the subsequent C-C bond-forming step.

Enamine_Pathway Catalyst (2S)-2-(p-Tolyl)pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Ketone->Enamine TS_Enamine Stereodetermining Transition State Enamine->TS_Enamine + Electrophile Electrophile Electrophile (E+) Electrophile->TS_Enamine Iminium_Intermediate Iminium Ion Intermediate TS_Enamine->Iminium_Intermediate Product α-Functionalized Product Iminium_Intermediate->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Water H₂O Water->Iminium_Intermediate

Iminium Catalysis Pathway

For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Michael additions, Diels-Alder reactions), the catalyst forms an electrophilic iminium ion. This activation lowers the LUMO of the substrate. Non-polar, aprotic solvents are often preferred as they are less likely to compete with the substrate for interaction with the catalyst.

Iminium_Pathway Catalyst (2S)-2-(p-Tolyl)pyrrolidine Iminium Chiral Iminium Ion (LUMO Lowering) Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium TS_Iminium Stereodetermining Transition State Iminium->TS_Iminium + Nucleophile Nucleophile Nucleophile (Nu-) Nucleophile->TS_Iminium Enamine_Intermediate Enamine Intermediate TS_Iminium->Enamine_Intermediate Product Conjugate Addition Product Enamine_Intermediate->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Water H₂O Water->Enamine_Intermediate

Solvent Selection Guide for Specific Reaction Types

The optimal solvent is highly dependent on the specific reaction being performed. Below are recommendations for common transformations catalyzed by (2S)-2-(p-Tolyl)pyrrolidine.

Asymmetric Michael Addition

This is one of the most successful applications for this class of catalyst. The reaction typically proceeds via an iminium ion intermediate.

  • Recommended Solvents: Toluene, Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF).

  • Expert Insights: A solvent screening for a Michael addition involving a Jørgensen-Hayashi catalyst found toluene to be the optimal solvent, providing the product in 70% yield and 97% enantiomeric excess (ee).[9] Non-polar solvents generally favor high enantioselectivity in these reactions. In some cases, solvent-free conditions have been shown to improve enantioselectivity.[13]

  • Causality: Non-polar solvents minimize non-specific interactions, allowing the inherent stereodirecting properties of the catalyst-substrate complex to dominate the transition state geometry. Polar solvents can sometimes solvate the iminium ion intermediate, potentially altering its conformation and reducing enantioselectivity.

Asymmetric Aldol Reaction

Aldol reactions catalyzed by chiral pyrrolidines proceed through an enamine intermediate. The solvent can influence the E/Z geometry of the enamine and the subsequent facial selectivity of the attack on the aldehyde.

  • Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), Chloroform/DMSO mixtures, neat (using acetone as both reactant and solvent).

  • Expert Insights: For proline-catalyzed aldol reactions, which share mechanistic similarities, a mixture of chloroform and DMSO was found to be beneficial for α-branched aldehydes.[14] In another study, switching from DCM to 1,2-dichloroethane (DCE) led to dramatic improvements in yield for an anti-aldol reaction.[11] The addition of a small amount of water can also positively impact both the rate and selectivity.[11]

  • Causality: The presence of co-solvents like DMSO can help to solubilize all components and may facilitate proton transfer steps in the catalytic cycle. The improved performance in DCE over DCM may be attributed to its higher boiling point, allowing for a wider temperature range, or subtle differences in solvation of the transition state.[11]

Asymmetric α-Alkylation of Aldehydes and Ketones

This transformation also relies on the formation of a nucleophilic enamine intermediate.

  • Recommended Solvents: Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Expert Insights: In a palladium-catalyzed, pyrrolidine-mediated α-benzylation of aldehydes and ketones, DMSO was used as the solvent.[15] For other types of alkylations, the choice of solvent will depend on the nature of the alkylating agent and the specific substrates.

  • Causality: Polar aprotic solvents like DMSO are often effective in S_N2 reactions, which is the operative mechanism for the enamine attacking the alkylating agent. They can solvate the counter-ion of the leaving group, enhancing the electrophilicity of the alkylating agent.

Solvent_Selection_Logic Start Start: Select Reaction Type Reaction_Type Reaction Type? Start->Reaction_Type Michael Michael Addition (Iminium Pathway) Reaction_Type->Michael α,β-Unsaturated Substrate Aldol Aldol Reaction (Enamine Pathway) Reaction_Type->Aldol Carbonyl + Aldehyde Alkylation α-Alkylation (Enamine Pathway) Reaction_Type->Alkylation Carbonyl + Electrophile Solvent_Michael Screen Non-Polar Aprotic: Toluene (Primary) DCM, CHCl₃, THF Michael->Solvent_Michael Solvent_Aldol Screen Polar Aprotic: DCE (Primary) DCM, CHCl₃/DMSO Aldol->Solvent_Aldol Solvent_Alkylation Screen Polar Aprotic: DMSO (Primary) THF, DCM Alkylation->Solvent_Alkylation Additives Consider Additives? (e.g., H₂O, Acid) Solvent_Michael->Additives Solvent_Aldol->Additives Solvent_Alkylation->Additives Optimize Optimize Temperature & Concentration Additives->Optimize

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a representative procedure for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, a classic benchmark reaction for this catalyst class.

Materials and Reagents:

  • (2S)-2-(p-Tolyl)pyrrolidine HCl

  • trans-β-nitrostyrene

  • Propanal

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

Protocol:

  • Catalyst Activation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (2S)-2-(p-Tolyl)pyrrolidine HCl (9.9 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to the flask.

  • Add triethylamine (7.0 µL, 0.05 mmol, 10 mol%) to the suspension to neutralize the HCl salt and generate the free amine catalyst. Stir for 10 minutes at room temperature.

  • Reaction Setup: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propanal (72 µL, 1.0 mmol, 2.0 equiv) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess propanal.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired γ-nitro aldehyde product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Rationale for Solvent Choice: Toluene is selected based on literature precedents demonstrating its effectiveness in promoting high enantioselectivity for Michael additions catalyzed by diarylprolinol ethers and related compounds.[9] Its non-polar nature is believed to enforce a more rigid and ordered transition state, maximizing the stereodirecting influence of the catalyst.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Poor substrate reactivity.1. Increase reaction time or temperature. 2. Ensure anhydrous conditions and pure reagents. 3. Increase catalyst loading (e.g., to 20 mol%).
Low Enantioselectivity (ee) 1. Suboptimal solvent. 2. Reaction temperature is too high. 3. Presence of water or other protic impurities.1. Re-screen solvents. Try less polar options like hexane or more coordinating ones like THF. 2. Lower the reaction temperature (e.g., to -20 °C or -40 °C).[6] 3. Use anhydrous solvents and reagents.
Low Diastereoselectivity (dr) 1. Solvent effect on transition state geometry. 2. Steric or electronic properties of substrates.1. Screen different solvents; sometimes a change from a non-polar to a polar aprotic solvent can invert or improve diastereoselectivity. 2. Consider adding an acid or base additive, which can alter the transition state.
Reaction Stalls 1. Catalyst precipitation. 2. Product inhibition.1. Try a different solvent or a co-solvent mixture (e.g., Toluene/DCM) to improve solubility. 2. Perform the reaction at a higher dilution.

Conclusion

The judicious selection of a solvent is paramount to achieving success in reactions catalyzed by (2S)-2-(p-Tolyl)pyrrolidine HCl. While general guidelines point towards non-polar aprotic solvents like toluene for Michael additions and polar aprotic solvents like DCE or DMSO for aldol and alkylation reactions, the optimal choice is always substrate-dependent. A systematic screening of solvents, coupled with an understanding of the underlying mechanistic principles, is the most reliable path to optimizing reaction conditions for high yield and stereoselectivity. This guide serves as a foundational resource for researchers to navigate the complexities of solvent effects and to develop robust and efficient asymmetric transformations.

References

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC. Retrieved February 13, 2026, from [Link]

  • Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. (2018, December 14). Thieme Connect. Retrieved February 13, 2026, from [Link]

  • Alonso, D. A., Baeza, A., & Níguez, J. A. (n.d.). Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. RUA Repository. Retrieved February 13, 2026, from [Link]

  • Hayashi-Jørgensen Catalyst. (2015, November 16). Chem-Station Int. Ed. Retrieved February 13, 2026, from [Link]

  • Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. (2006, June 9). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012, July 5). Macmillan Group, Princeton University. Retrieved February 13, 2026, from [Link]

  • (S)-2-(m-Tolyl)pyrrolidine. (n.d.). MySkinRecipes. Retrieved February 13, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Solvent effects on the asymmetric Michael addition of cyclohexanone to.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved February 13, 2026, from [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022, April 25). MDPI. Retrieved February 13, 2026, from [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved February 13, 2026, from [Link]

  • (a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. (2019, February 1). PubMed. Retrieved February 13, 2026, from [Link]

  • ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). MDPI. Retrieved February 13, 2026, from [Link]

  • 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (PDF) Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. (2017, June 20). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving enantiomeric excess (ee) in (2S)-2-(P-Tolyl)pyrrolidine hcl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the enantioselective synthesis of (2S)-2-(p-Tolyl)pyrrolidine HCl. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize experimental procedures to achieve high enantiomeric excess (ee). We will explore the critical parameters that govern stereoselectivity and provide actionable protocols to overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues encountered during synthesis that can lead to suboptimal enantiomeric excess. The question-and-answer format is designed to guide you through a logical diagnostic and optimization process.

Q1: My enantiomeric excess is consistently low (<85% ee) despite following a literature procedure. What are the most common initial culprits?

Low enantioselectivity is a frequent challenge that often stems from foundational experimental parameters. Before exploring more complex variables, it is crucial to validate the integrity of your basic setup. The principle behind this is that asymmetric reactions are highly sensitive to subtle changes in the reaction environment, which can either inhibit the catalyst's performance or promote side reactions that are not stereoselective.[1][2]

Initial Diagnostic Checklist:

  • Purity of Reagents and Solvents:

    • Problem: Trace impurities, particularly water or oxygen, can deactivate sensitive organometallic catalysts or interact with organocatalysts, disrupting the chiral environment. The enantiomeric purity of any chiral starting materials or reagents is also paramount, as any impurity will directly depress the final ee of the product.[3]

    • Solution: Use freshly distilled and anhydrous solvents. Ensure all starting materials are of the highest possible purity; if necessary, purify them before use. All reactions should be conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).

  • Catalyst Integrity and Handling:

    • Problem: The chiral catalyst is the heart of the enantioselective transformation. Its activity and enantiomeric purity are critical. Improper storage can lead to decomposition, while impurities in commercially sourced catalysts can be an overlooked issue.[3]

    • Solution: Purchase catalysts from reputable suppliers and check the certificate of analysis for enantiomeric purity. Store air- and moisture-sensitive catalysts in a glovebox or desiccator.

  • Reaction Temperature Control:

    • Problem: Most asymmetric reactions have an optimal temperature range. Deviations can significantly impact ee. Generally, lower temperatures increase selectivity by amplifying the small free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) enantiomers.[4]

    • Solution: Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a stable, low temperature. Do not rely on simple ice baths for prolonged reactions at 0°C. Monitor the internal reaction temperature, not just the bath temperature.

Below is a workflow to guide your initial troubleshooting process.

G start Low Enantiomeric Excess (ee) Detected reagent_check Verify Purity of Reagents & Solvents start->reagent_check catalyst_check Assess Catalyst Quality & Handling reagent_check->catalyst_check If ee still low conditions_check Review Reaction Conditions (Temp, Atmosphere) catalyst_check->conditions_check If ee still low analyze Re-run Experiment & Analyze ee via Chiral HPLC/GC conditions_check->analyze resolve Problem Resolved? analyze->resolve advanced Proceed to Advanced Optimization resolve->advanced No G start Select Optimal Solvent from Screening t0 Run Reaction at 0°C start->t0 t_minus_20 Run Reaction at -20°C start->t_minus_20 t_minus_40 Run Reaction at -40°C start->t_minus_40 analyze Analyze ee and Conversion vs. Time t0->analyze t_minus_20->analyze t_minus_40->analyze decision Is ee > 95% and Conversion Acceptable? analyze->decision optimal Optimal Temperature Found decision->optimal Yes too_slow Reaction Too Slow? decision->too_slow No too_slow->t_minus_40 No, ee is too low. Re-evaluate catalyst. increase_t Consider a Slightly Higher Temp (e.g., -30°C) too_slow->increase_t Yes increase_t->analyze

Sources

minimizing racemization during (2S)-2-(P-Tolyl)pyrrolidine hcl processing

[1]

Executive Summary: The "Benzylic Liability"

As researchers handling (2S)-2-(p-tolyl)pyrrolidine , you are working with a chiral benzylic amine . This structural motif presents a specific stability challenge distinct from aliphatic amines. The C2-position is "activated" by the adjacent p-tolyl ring.

While the hydrochloride salt (HCl) is kinetically stable in the solid state, the free base and solution-phase intermediates are susceptible to racemization via two primary mechanisms:

  • Oxidative Dehydrogenation: Formation of an achiral imine intermediate.[1]

  • Base-Catalyzed Deprotonation: Removal of the benzylic proton to form a planar carbanion.[1]

This guide provides the operational protocols to mitigate these risks.

Module 1: The Racemization Risk Profile

Understanding why the molecule fails is the first step to prevention. The p-tolyl group stabilizes the transition states that lead to chirality loss.

Mechanism of Action

The C2 proton is more acidic than in simple pyrrolidines (pKa ~23 vs ~35) due to resonance stabilization from the aromatic ring.

  • The Oxidative Threat: In the presence of oxygen, light, or radical initiators, the amine can oxidize to an imine (C=N bond). This destroys the chiral center. Upon re-reduction or hydrolysis, the stereochemistry is scrambled.

  • The Thermal Threat: High temperatures in protic solvents facilitate proton exchange at the C2 position.

Racemization_PathwaysS_Isomer(2S)-Isomer(Active)IminePlanar Imine/Enamine(Achiral Intermediate)S_Isomer->ImineOxidation (O2/Light)CarbanionBenzylic Carbanion(Planar Transition)S_Isomer->CarbanionStrong Base / HeatImine->S_IsomerReduction (Non-selective)R_Isomer(2R)-Isomer(Inactive/Impurity)Imine->R_IsomerReduction (Non-selective)Carbanion->S_IsomerProtonationCarbanion->R_IsomerProtonation

Figure 1: Pathways to Racemization. The red path (Oxidation) is the most common cause of "yellowing" and ee loss during storage. The yellow path (Base) occurs during aggressive workups.

Module 2: Protocol – Safe Salt Formation

The conversion of the free base to the HCl salt is the critical control point (CCP).

Standard Operating Procedure (SOP-2TP-HCL)

Reagents:

  • Crude (2S)-2-(p-tolyl)pyrrolidine free base.[1]

  • Solvent: Ethyl Acetate (EtOAc) or MTBE (Preferred over alcohols to minimize proton exchange).[1]

  • Acid: 4M HCl in Dioxane or HCl gas (Anhydrous is critical).[1]

Step-by-Step Workflow:

  • Dissolution (Cold): Dissolve the free base in EtOAc (10 volumes) under Nitrogen atmosphere. Cool the solution to 0°C – 5°C .

    • Why? Low temperature reduces the kinetic rate of proton abstraction. Inert gas prevents oxidative dehydrogenation.[1]

  • Acid Addition (Controlled): Add HCl (1.05 equivalents) dropwise. Maintain internal temperature < 10°C .

    • Critical: Do NOT dump acid.[1] Localized heat of neutralization can cause transient racemization.[1]

  • Crystallization: Allow the slurry to stir at 0°C for 30 minutes. If an oil forms, add a seed crystal of pure HCl salt.[1]

    • Troubleshooting: If "oiling out" occurs, heat to reflux briefly (max 40°C) and cool slowly.[1] Do not boil for extended periods.

  • Filtration & Drying: Filter the white solid. Wash with cold EtOAc.[1] Dry in a vacuum oven at 40°C .

    • Warning: Do not exceed 50°C during drying.[1]

Solvent Compatibility Table
Solvent SystemRisk LevelNotes
EtOAc / MTBE 🟢 Low Aprotic.[1] Best for precipitating the salt without dissolving it.
Isopropanol (IPA) 🟡 Medium Good for recrystallization, but high boiling point (82°C) risks thermal racemization if refluxed too long.
Water / MeOH 🔴 High Protic, high polarity.[1] Facilitates proton exchange at the benzylic position. Avoid if possible.

Module 3: Troubleshooting Center (FAQ)

Q1: My product turned from white to faint yellow during drying. Is it compromised?

Diagnosis: Oxidative Instability.[1] Root Cause: The "yellowing" is likely the formation of the imine (pyrroline) impurity caused by exposure to air at elevated temperatures. Solution:

  • Check enantiomeric excess (ee).[1][2][3][4] Small amounts of imine can be colored but might not significantly impact bulk ee yet.[1]

  • Remediation: Recrystallize immediately from IPA/EtOAc (1:3) containing a trace of antioxidant (e.g., BHT) if permissible, or simply keep under Argon.

  • Prevention: Dry under strict vacuum with a nitrogen bleed.[1]

Q2: I lost 15% ee during the basic workup (Free-basing the salt). Why?

Diagnosis: Base-Catalyzed Racemization.[1] Root Cause: You likely used a strong base (NaOH/KOH) or allowed the pH to spike >12 while the mixture was warm. The benzylic proton is acidic enough to be pulled off by strong hydroxide in biphasic systems with heat. Solution:

  • Use weaker bases : Saturated NaHCO₃ or Na₂CO₃ instead of NaOH.[1]

  • Keep it cold: Perform the neutralization at 0°C.

  • Speed: Extract immediately into organic solvent; do not let the free base sit in basic aqueous solution.[1]

Q3: Can I use radical conditions (AIBN/Thiols) to purify this?

Answer: NO. While literature suggests radical-mediated racemization for recycling waste isomers (converting (R) back to racemic for resolution), introducing radicals to your pure (S) stream will actively destroy your enantiomeric purity [1, 5]. Avoid AIBN, peroxides, and direct sunlight.[1]

Module 4: Analytical Validation

You cannot improve what you cannot measure.[1] Use this method to validate process changes.

Recommended Chiral HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the basic pyrrolidine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (utilizing the p-tolyl absorption).

  • Target: (S)-isomer usually elutes second on OD-H (verify with racemic standard).

References

  • Yerande, S. G., et al. (2015).[1] "A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore."[5][6] Organic Process Research & Development. Link (Demonstrates radical-mediated racemization risks).

  • BenchChem. "(2S)-2-(P-Tolyl)pyrrolidine HCl Synthetic Methodologies."[1] Link (General synthesis and chiral pool strategies).

  • Mykhailiuk, P., et al. (2014).[1] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron. Link (Structural stability of pyrrolidine scaffolds).

  • Sielc Technologies. "Separation of Pyrrolidine Derivatives on Newcrom R1." Link (HPLC methodology references).

  • Gawley, R. E., et al. (2005).[1] "The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine."[1][7] Journal of the American Chemical Society. Link (Mechanistic insights into lithiation/deprotonation of pyrrolidines).

Technical Support Center: Stabilizing (2S)-2-(p-Tolyl)pyrrolidine HCl for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2S)-2-(p-tolyl)pyrrolidine HCl. Our goal is to provide you with the necessary information to ensure the long-term stability and integrity of this valuable chiral compound, thereby safeguarding the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of (2S)-2-(p-tolyl)pyrrolidine HCl.

Q1: What is the primary reason for storing (2S)-2-(p-tolyl)pyrrolidine as its hydrochloride salt?

A1: (2S)-2-(p-tolyl)pyrrolidine is stored as its hydrochloride (HCl) salt to enhance its stability and extend its shelf-life. The free base form of the amine has a lone pair of electrons on the nitrogen atom, which makes it susceptible to oxidation.[1] By forming the hydrochloride salt, this lone pair is protonated, which significantly reduces its reactivity and protects the compound from oxidative degradation.[1]

Q2: What are the optimal storage conditions for (2S)-2-(p-tolyl)pyrrolidine HCl?

A2: The recommended storage conditions for (2S)-2-(p-tolyl)pyrrolidine HCl are in a cool, dark, and dry environment. Specifically, it should be stored at 2-8°C, in a tightly sealed container to protect it from moisture and light.

Q3: Is (2S)-2-(p-tolyl)pyrrolidine HCl hygroscopic?

Q4: How can I assess the purity of my (2S)-2-(p-tolyl)pyrrolidine HCl sample?

A4: The most effective method for determining the enantiomeric and chemical purity of (2S)-2-(p-tolyl)pyrrolidine HCl is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel® or Chiralpak®, are often effective for separating enantiomers of pyrrolidine derivatives.

Q5: What are the potential signs of degradation of (2S)-2-(p-tolyl)pyrrolidine HCl?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or melting), or the development of an unusual odor. However, the absence of these signs does not guarantee the compound's purity. For a definitive assessment, analytical techniques such as chiral HPLC are necessary.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during the storage and use of (2S)-2-(p-tolyl)pyrrolidine HCl.

Guide 1: Suspected Compound Degradation

If you suspect that your sample of (2S)-2-(p-tolyl)pyrrolidine HCl may have degraded, follow these steps to assess its integrity.

Step 1: Visual Inspection

  • Carefully observe the compound for any changes in its physical appearance. Note any discoloration, clumping, or changes in texture.

  • Compare the appearance of the suspect sample with a new, unopened sample if available.

Step-2: Melting Point Analysis

  • Determine the melting point of the compound and compare it to the value stated on the certificate of analysis. A significant depression or broadening of the melting point range can indicate the presence of impurities.

Step 3: Analytical Purity Assessment

  • The most reliable method to confirm degradation is to analyze the sample using chiral HPLC.

  • Recommended HPLC Method:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

    • Additive: For basic compounds like this, adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase is often necessary to achieve good peak shape and resolution.[3]

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Compare the resulting chromatogram to a reference chromatogram of a pure, fresh sample. The presence of additional peaks or a decrease in the area of the main peak is indicative of degradation.

Fundamental Principles of Stability

Understanding the chemical properties of (2S)-2-(p-tolyl)pyrrolidine HCl is key to its successful long-term storage.

The Role of the Hydrochloride Salt

As mentioned, the formation of the hydrochloride salt is a protective measure. The protonation of the nitrogen atom's lone pair of electrons prevents it from participating in oxidative reactions. This is a common strategy to increase the shelf-life of amine compounds.[1]

Potential Degradation Pathways

While specific degradation products for (2S)-2-(p-tolyl)pyrrolidine HCl are not extensively documented in the literature, we can infer potential degradation pathways based on the structure and general chemical principles.

  • Oxidation: Despite the protection offered by the HCl salt, slow oxidation can still occur over extended periods, especially with exposure to air and light. This could potentially lead to the formation of N-oxides or other oxidation products.

  • Hydrolysis: If the compound is exposed to moisture, hydrolysis is a possibility, although generally less likely for the pyrrolidine ring itself under neutral conditions. However, the presence of water can facilitate other degradation reactions.

  • Racemization: While generally stable, prolonged exposure to harsh conditions (e.g., extreme pH or high temperatures) could potentially lead to racemization, resulting in a loss of enantiomeric purity.

Impact of Storage Conditions

The following table summarizes the critical storage parameters and the reasoning behind them.

Storage ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, thus inhibiting potential degradation pathways.
Light Store in the dark (amber vial)Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation reactions.
Atmosphere Tightly sealed container, consider inert gasMinimizes exposure to oxygen and moisture from the air, both of which can contribute to degradation. For highly sensitive applications, storing under an inert gas like argon or nitrogen is recommended.
Moisture Store in a dry environment (desiccator)Amine hydrochlorides can be hygroscopic. Absorbed moisture can lead to physical changes (clumping) and may facilitate hydrolytic degradation.

Experimental Protocols

Protocol 1: Proper Handling and Weighing of (2S)-2-(p-tolyl)pyrrolidine HCl

Given its likely hygroscopic nature, proper handling during weighing is critical to ensure accurate measurements and maintain the integrity of the bulk material.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Environment: If possible, perform weighing in a low-humidity environment, such as a glove box with a dry atmosphere or a balance with a draft shield in a climate-controlled room.

  • Execution:

    • Minimize the time the container is open.

    • Use a clean, dry spatula.

    • Promptly and tightly reseal the container after removing the desired amount.

  • Consider Weighing by Difference: For high-precision work, weigh the sealed container before and after removing the material. The difference in weight represents the amount of compound dispensed.

Protocol 2: Long-Term Stability Monitoring

For critical applications where the compound will be stored for an extended period, a proactive stability monitoring program is recommended.

  • Initial Analysis: Upon receiving a new batch of (2S)-2-(p-tolyl)pyrrolidine HCl, perform an initial chiral HPLC analysis to establish a baseline purity profile.

  • Periodic Re-analysis: At regular intervals (e.g., every 6-12 months), re-analyze the stored sample using the same validated chiral HPLC method.

  • Data Comparison: Compare the chromatograms from the periodic re-analysis with the initial baseline data. Look for any new impurity peaks or a decrease in the enantiomeric purity.

  • Documentation: Maintain detailed records of the storage conditions and the results of all stability analyses.

Diagrams

Degradation Pathway Logic

A (2S)-2-(p-Tolyl)pyrrolidine HCl (Stable Form) B Exposure to Oxygen/Light A->B Leads to C Exposure to Moisture A->C Leads to D Extreme pH/Heat A->D Leads to E Oxidative Degradation Products (e.g., N-oxides) B->E F Hydrolysis/Physical Changes (Clumping) C->F G Racemization (Loss of Enantiomeric Purity) D->G

Caption: Potential degradation pathways for (2S)-2-(p-tolyl)pyrrolidine HCl.

Experimental Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Long-Term Storage cluster_2 Periodic Monitoring A Receive Compound B Visual Inspection A->B C Baseline Chiral HPLC Analysis B->C D Store at 2-8°C, Dark, Dry C->D E Re-analyze via Chiral HPLC (e.g., every 6 months) D->E Periodic Sampling F Compare to Baseline E->F G Decision Point: Continue Use or Discard? F->G

Caption: Workflow for long-term stability assessment.

References

  • ResearchGate. (2018). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • PubMed. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Retrieved from [Link]

Sources

Validation & Comparative

Distinguishing (2S)-2-(p-Tolyl)pyrrolidine HCl from Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural distinction of (2S)-2-(p-Tolyl)pyrrolidine HCl from its critical analogs. This content is designed for analytical chemists and formulation scientists requiring rigorous identification protocols.

Content Type: Publish Comparison Guide Subject: CAS 1217847-41-0 (Free Base Ref) / CAS 864558-46-9 (Analog Ref) Methodology: NMR Spectroscopy, Chiral HPLC, and Solid-State Analysis

Executive Summary: The Purity Imperative

(2S)-2-(p-Tolyl)pyrrolidine HCl is a privileged scaffold in medicinal chemistry, often functioning as a pharmacophore in triple reuptake inhibitors and nicotinic acetylcholine receptor ligands. Its efficacy and safety profile are strictly dependent on two structural vectors:

  • Regiochemistry: The para-position of the methyl group on the phenyl ring.

  • Stereochemistry: The (S)-configuration at the pyrrolidine C2 position.[1][2]

Common synthetic routes—such as the cyclization of amino-alcohols or metal-catalyzed arylation—can introduce specific "imposters": the (R)-enantiomer (reducing potency) or ortho/meta-regioisomers (altering metabolic stability). This guide establishes a self-validating analytical workflow to distinguish the target from these analogs.

The Structural Lineup: Target vs. Imposters

To effectively distinguish the target, we must first define the structural landscape.

CompoundStructure DescriptionKey DifferenceRisk Factor
Target: (2S)-2-(p-Tolyl) Para-methyl, (S)-chiral centerReference Standard N/A
Analog A: (2R)-2-(p-Tolyl) Para-methyl, (R)-chiral centerEnantiomer50% impurity in racemic synthesis
Analog B: (2S)-2-(o-Tolyl) Ortho-methyl, (S)-chiral centerRegioisomer (Positional)Steric clash, altered binding
Analog C: (2S)-2-(m-Tolyl) Meta-methyl, (S)-chiral centerRegioisomer (Positional)Altered electronic properties

Analytical Workflow: The Decision Matrix

The following decision tree illustrates the logical flow for complete characterization.

AnalysisWorkflow Start Unknown Sample (White Crystalline Solid) Step1 Step 1: 1H NMR (Aromatic Region) Start->Step1 Decision1 Symmetry Check Step1->Decision1 Para AA'BB' Pattern (Para-substituted) Decision1->Para Symmetric (2 doublets) OrthoMeta ABCD / Complex Multiplet (Ortho/Meta-substituted) Decision1->OrthoMeta Asymmetric Step2 Step 2: Chiral HPLC (Polysaccharide Column) Para->Step2 Decision2 Retention Time Match Step2->Decision2 Target CONFIRMED: (2S)-2-(p-Tolyl)pyrrolidine HCl Decision2->Target Matches (S)-Std Enantiomer REJECTED: (2R)-Enantiomer Decision2->Enantiomer Matches (R)-Std

Figure 1: Analytical decision matrix for validating (2S)-2-(p-Tolyl)pyrrolidine HCl.

Protocol 1: Regioisomer Discrimination (NMR)

Objective: Distinguish the para-tolyl target from ortho and meta isomers. Method: 1H NMR (400 MHz+, DMSO-d6 or CDCl3).

The Mechanistic Distinction

The para-substitution creates a plane of symmetry through the C1-C4 axis of the phenyl ring. This results in a classic AA'BB' coupling system , appearing as two distinct doublets (or roofed doublets) integrating to 2 protons each.

  • Ortho/Meta isomers lack this symmetry, producing complex multiplets (ABCD systems) integrating to 4 protons in the aromatic region.

Experimental Data Comparison (Diagnostic Signals)
FeatureTarget: (2S)-2-(p-Tolyl) Analog: (2S)-2-(o-Tolyl) Analog: (2S)-2-(m-Tolyl)
Ar-CH3 Shift

~2.32 ppm (Singlet)

~2.35-2.40 ppm (Singlet)

~2.34 ppm (Singlet)
Aromatic Region Two Doublets (AA'BB')

7.15 (d, 2H), 7.25 (d, 2H)
Complex Multiplet (ABCD)

7.10 - 7.40 (m, 4H)
Complex Multiplet (ABCD)

7.05 - 7.30 (m, 4H)
Coupling (

)

Hz (Ortho coupling)
Variable, includes small meta-couplingVariable

Protocol Validation:

  • Acquire 1H NMR in DMSO-d6.

  • Expand the region 7.0–7.5 ppm.

  • Pass Criteria: Observation of two clear doublets with

    
     Hz.
    
  • Fail Criteria: Presence of additional splitting or overlapping multiplets indicating regio-contamination.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (% ee) of the (2S)-isomer vs. the (2R)-isomer. Method: Normal Phase Chiral HPLC.[3]

Method Development Strategy

Optical rotation (


) is insufficient for high-purity confirmation due to the low specific rotation of pyrrolidine salts. Direct chromatographic separation is required.

Recommended Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitoring the p-tolyl chromophore).

Expected Performance Data
Parameter(2S)-Isomer (Target)(2R)-Isomer (Impurity)
Elution Order (Typical) Varies by column (Must run Racemate)Varies by column
Resolution (

)
N/A

(Baseline separation)
Limit of Detection N/A

Self-Validating Protocol:

  • Inject Racemate: Inject a 50:50 mix of (2S) and (2R) to establish retention times (

    
     and 
    
    
    
    ) and ensure Resolution (
    
    
    ) > 1.5.
  • Inject Blank: Verify no carryover.

  • Inject Sample: Calculate % ee using area normalization:

    
    
    

Origin of Impurities: Synthesis Logic

Understanding where analogs come from allows for proactive screening.

SynthesisImpurities Proline Chiral Pool (L-Proline) Friedel Friedel-Crafts Arylation Proline->Friedel Retains Chirality Racemic Metal Catalysis (Racemic Synthesis) Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Target (2S)-2-(p-Tolyl) Target Friedel->Target Impurity2 Regioisomers (Ortho/Meta) Friedel->Impurity2 Poor Regiocontrol Resolution->Target Impurity1 (2R)-Enantiomer (Resolution Failure) Resolution->Impurity1 Incomplete Separation

Figure 2: Synthetic origins of structural analogs.

  • Route A (Chiral Pool): Starting from L-Proline usually guarantees the (S)-configuration but is susceptible to regioisomer contamination if the arylation step is not selective (e.g., Friedel-Crafts attack at ortho/para positions of toluene).

  • Route B (Racemic Resolution): Starting from pyrrole/pyrrolidine and resolving with chiral acids (e.g., Tartaric acid) often leaves enantiomeric impurities if crystallization yields are pushed too high.

Solid State Characterization

The HCl salt form provides distinct physical properties compared to the free base (often an oil).

  • Appearance: White to off-white crystalline solid.

  • Hygroscopicity: HCl salts of secondary amines are often hygroscopic. Handling in a desiccated environment is recommended for accurate weighing.

  • Melting Point:

    • (2S)-2-(p-Tolyl)pyrrolidine HCl: Typically High Melting (Exact range requires batch CoA, generally >150°C).

    • Racemate (HCl salt): Often exhibits a lower melting point depression compared to the pure enantiomer (eutectic behavior).

References

  • Sigma-Aldrich. (R)-2-(o-Tolyl)pyrrolidine hydrochloride Product Sheet. CAS 1381929-14-1. Link

  • BenchChem. (2S)-2-(P-Tolyl)pyrrolidine HCl Structure and Properties.Link

  • ResearchGate. Development of HPLC methods for 2-substituted pyrrolidines.Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.Link

  • National Institutes of Health (NIH). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines.Link

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: (2S)-2-(P-Tolyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (2S)-2-(P-Tolyl)pyrrolidine Hydrochloride CAS (Parent Amine): 1217847-41-0 (Verify specific salt CAS on vendor container) Physical State: Solid (typically off-white to white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1][2]

This guide goes beyond generic safety data sheets (SDS) to address the specific operational nuances of handling chiral amine salts in a research environment. (2S)-2-(P-Tolyl)pyrrolidine HCl is a valuable chiral building block.[1] Its integrity is susceptible to moisture (hygroscopicity) and its handling requires strict adherence to protocols that prevent both personnel exposure and enantiomeric degradation or clumping.

Risk Profile & PPE Matrix

As a Senior Application Scientist, I emphasize that the "Hydrochloride" designation changes the handling physics compared to the free liquid amine. The salt form is likely hygroscopic, meaning it attracts atmospheric water, leading to "sticky" weighing errors and potential hydrolysis.

The Core Threat: Fine particulate dust during weighing (inhalation risk) and caustic irritation to mucous membranes.

Personal Protective Equipment (PPE) Specification
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine amine salt dusts, which can bypass side shields and react with eye moisture to form acidic/caustic solutions [1].[1]
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Do NOT use Latex. Amines can degrade latex. Double-gloving is required when handling solutions of this compound to prevent permeation [2].
Respiratory N95/P2 Respirator (or Fume Hood)If weighing outside a hood (not recommended), a respirator is mandatory. The HCl salt dust is a respiratory irritant (H335) [3].[2][3]
Body Lab Coat (High-neck, long sleeve)Prevents dust accumulation on street clothes. Tyvek sleeves recommended for large-scale (>10g) handling.

Operational Workflow: From Storage to Synthesis[1]

The following workflow integrates safety with Good Laboratory Practice (GLP) to ensure data integrity.

Phase 1: Receiving & Storage (Critical for Purity)[1]
  • Temperature: Store at 2–8°C . Chiral amines can degrade or racemize over extended periods if exposed to heat.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The HCl salt is hygroscopic.

  • Protocol: Upon receipt, wrap the bottle cap in Parafilm to minimize moisture ingress. Allow the bottle to warm to room temperature before opening to prevent condensation on the solid [4].

Phase 2: Weighing & Dispensing (High Risk Zone)[1]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Amine salts often carry static charges, causing powder to "jump." Use an anti-static gun or polonium strip near the balance.

  • Technique:

    • Pre-weigh the receiving vessel (flask).

    • Transfer solid using a spatula (avoid pouring).

    • Immediately recap the source container.

    • Wipe the exterior of the receiving flask with a damp tissue (dispose as hazardous waste) to remove invisible dust.

Phase 3: Solubilization[1]
  • Exotherm Alert: Dissolving amine hydrochlorides in water or alcohols can be slightly exothermic. Add solvent slowly.

  • Neutralization: If the free base is required, neutralize the HCl salt with a base (e.g., NaOH, NaHCO3) in a biphasic system (DCM/Water). Warning: This generates heat and potentially pressure. Vent separatory funnels frequently.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingProtocol Start Start: Retrieve (2S)-2-(P-Tolyl)pyrrolidine HCl CheckTemp Check: Is container at Room Temp? Start->CheckTemp Wait WAIT: Allow to warm (Prevents Condensation) CheckTemp->Wait No Hood Move to Fume Hood (Engineering Control) CheckTemp->Hood Yes Wait->CheckTemp PPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE Weighing Weighing Process (Avoid Static/Dust) PPE->Weighing Spill Spill Event? Weighing->Spill Cleanup Dry Sweep -> Wet Wipe (Do not create dust cloud) Spill->Cleanup Yes Reaction Proceed to Reaction Spill->Reaction No Disposal Disposal: Solid Hazardous Waste Cleanup->Disposal Reaction->Disposal

Figure 1: Operational logic flow ensuring moisture control and exposure prevention during handling.

Disposal & Emergency Response

Disposal Protocol

Do NOT flush down the drain.

  • Solid Waste: Excess solid must be labeled "Hazardous Waste - Solid - Toxic/Irritant" and placed in the appropriate bin.

  • Liquid Waste: Solutions containing this compound should go into the Organic Waste stream.

    • Note: If mixed with strong bases, the waste container may pressurize due to volatile free amine generation. Ensure waste caps are vented or containers are not overfilled [5].

Emergency Procedures
  • Skin Contact: Brush off loose particles before rinsing. Then wash with soap and water for 15 minutes.[4] (Amine salts become caustic when wet).

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid):

    • Evacuate the immediate area if dust is airborne.[2][5]

    • Wear N95 respirator.

    • Cover spill with a damp paper towel to suppress dust.

    • Scoop into a bag; wipe area with dilute acetic acid (vinegar) to neutralize traces, then water.

References

  • Fisher Scientific. Safety Data Sheet: Pyrrolidine Hydrochloride Analog (N-(2-Chloroethyl)pyrrolidine hydrochloride). Retrieved from [1]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Retrieved from 6[1]

  • Spectrum Chemical. Safety Data Sheet: Triprolidine Hydrochloride (Analogous Amine Salt Hazards). Retrieved from

  • Sigma-Aldrich. (S)-2-(p-Tolyl)pyrrolidine Product Page & Safety Information. Retrieved from [1]

  • Apollo Scientific. Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.